molecular formula C16H15BrN2O4 B11569785 2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11569785
M. Wt: 379.20 g/mol
InChI Key: CONOVGAGZHLAOY-ZBXLFGCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a bromo-substituted phenoxy group, a methoxy group, and a furan ring

Preparation Methods

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The starting material, 2-bromo-4-methoxyphenol, is reacted with an appropriate reagent to form the phenoxy intermediate.

    Hydrazide formation: The phenoxy intermediate is then reacted with hydrazine to form the acetohydrazide derivative.

    Condensation reaction: The acetohydrazide derivative undergoes a condensation reaction with a furan-containing aldehyde to form the final product.

Reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide
  • 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(furan-2-yl)ethyl]acetamide

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C16H15BrN2O4/c1-21-13-6-7-15(14(17)10-13)23-11-16(20)19-18-8-2-4-12-5-3-9-22-12/h2-10H,11H2,1H3,(H,19,20)/b4-2+,18-8+

InChI Key

CONOVGAGZHLAOY-ZBXLFGCISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CO2)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC=CC2=CC=CO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.